molecular formula C25H20F3N3O2S B11578811 N,N-dibenzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N,N-dibenzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11578811
M. Wt: 483.5 g/mol
InChI Key: WSRAKUGMOQMCSB-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrimidine ring with a trifluoromethyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a trifluoromethyl-containing aldehyde.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Sulfanyl-Acetamide Linkage: This step involves the reaction of a thiol with an acetamide derivative under suitable conditions to form the sulfanyl-acetamide linkage.

    N,N-Dibenzylation: The final step involves the dibenzylation of the nitrogen atoms using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the furan ring, potentially leading to hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives of the pyrimidine or furan rings.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways involving sulfur-containing compounds.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N,N-dibenzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-2-{[4-(furan-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}acetamide
  • N,N-dibenzyl-2-{[4-(furan-2-yl)-6-(chloromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N,N-dibenzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C25H20F3N3O2S

Molecular Weight

483.5 g/mol

IUPAC Name

N,N-dibenzyl-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H20F3N3O2S/c26-25(27,28)22-14-20(21-12-7-13-33-21)29-24(30-22)34-17-23(32)31(15-18-8-3-1-4-9-18)16-19-10-5-2-6-11-19/h1-14H,15-17H2

InChI Key

WSRAKUGMOQMCSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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